N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(3,5-Dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Mode of Action
It is known that thiophene derivatives, which this compound is a part of, have a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, influencing a wide range of physiological functions
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water This could potentially affect the bioavailability of the compound
Result of Action
Thiophene derivatives are known to exhibit a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,5-Dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the reaction of 3,5-dimethylphenylamine with thiophene-2-carboxylic acid chloride. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the by-products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like sodium hydride or Grignard reagents.
Major Products Formed:
Oxidation reactions may yield corresponding oxo-compounds.
Reduction reactions can produce amines or alcohols.
Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is used in the manufacturing of advanced materials and polymers.
Comparison with Similar Compounds
N1-(3,5-Dimethylphenyl)glycinamide
N1-(3,5-Dimethylphenyl)isocyanate
N1-(3,5-Dimethylphenyl)oxalamide
Uniqueness: N1-(3,5-Dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-8-12(2)10-13(9-11)18-16(20)15(19)17-6-5-14-4-3-7-21-14/h3-4,7-10H,5-6H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKPYWFWYHBUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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